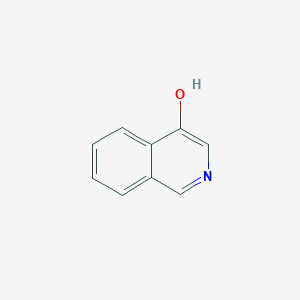

4-Hydroxyisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153682. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

isoquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTUTXYCHFWRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186976 | |

| Record name | 4-Isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-49-0 | |

| Record name | 4-Isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOQUINOLINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isoquinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOQUINOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSA7EJB9BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Bischler-Napieralski Synthesis of 4-Hydroxyisoquinoline: A Technical Guide for Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Among its derivatives, 4-hydroxyisoquinoline represents a particularly valuable pharmacophore, exhibiting a wide range of biological activities. This in-depth technical guide provides a comprehensive overview of the Bischler-Napieralski synthesis as a robust and versatile method for the preparation of this compound. We will delve into the strategic use of protecting groups to circumvent challenges associated with the reactive hydroxyl functionality, detail the multi-step synthetic pathway from precursor preparation to the final deprotection, and explore the underlying reaction mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this classical yet highly relevant synthetic transformation in the pursuit of novel therapeutics.

Introduction: The Significance of the this compound Moiety in Medicinal Chemistry

The isoquinoline nucleus is a privileged structure in drug discovery, with its derivatives displaying a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. The introduction of a hydroxyl group at the C-4 position further enhances the therapeutic potential of the isoquinoline core. This functional group can act as a key hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Consequently, this compound derivatives are actively investigated in the development of novel drugs for a variety of indications.[1][2][3] The synthesis of these compounds, therefore, is of paramount importance to the medicinal chemistry community.

The Bischler-Napieralski reaction, a classic method for the synthesis of 3,4-dihydroisoquinolines, provides a powerful and adaptable route to the this compound scaffold.[4][5][6] This intramolecular cyclization of a β-arylethylamide is particularly effective for electron-rich aromatic systems, making it well-suited for precursors bearing hydroxyl or alkoxy substituents.[6][7]

This guide will focus on a strategic approach to the synthesis of this compound, employing a methoxy group as a protective shield for the reactive hydroxyl functionality. This strategy involves a four-stage process:

-

Precursor Synthesis: Preparation of N-[2-(4-methoxyphenyl)ethyl]acetamide.

-

Bischler-Napieralski Cyclization: Intramolecular ring closure to form 3,4-dihydro-7-methoxyisoquinoline.

-

Aromatization: Dehydrogenation to yield 7-methoxyisoquinoline.

-

Deprotection: Demethylation to afford the final product, this compound.

This methodical approach ensures high yields and minimizes side reactions, offering a reliable pathway for accessing this important heterocyclic building block.

The Synthetic Pathway: A Step-by-Step Experimental Approach

The following sections provide a detailed, step-by-step methodology for the synthesis of this compound via the Bischler-Napieralski reaction, incorporating the protective group strategy.

Stage 1: Synthesis of the N-[2-(4-methoxyphenyl)ethyl]acetamide Precursor

The initial step involves the acylation of 2-(4-methoxyphenyl)ethylamine. This reaction forms the crucial amide linkage necessary for the subsequent intramolecular cyclization.

Experimental Protocol:

-

To a solution of 2-(4-methoxyphenyl)ethylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-[2-(4-methoxyphenyl)ethyl]acetamide.

-

Purify the product by recrystallization or column chromatography.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2-(4-methoxyphenyl)ethylamine | 151.21 | 1.0 |

| Acetyl chloride | 78.50 | 1.1 |

| Triethylamine | 101.19 | 1.2 |

Stage 2: Bischler-Napieralski Cyclization to 3,4-Dihydro-7-methoxyisoquinoline

This is the core cyclization step where the amide undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring system. Phosphorus oxychloride (POCl₃) is a commonly used dehydrating and activating agent for this transformation.[4][7]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the N-[2-(4-methoxyphenyl)ethyl]acetamide (1.0 eq.) in a dry, inert solvent such as toluene or acetonitrile.

-

Carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 eq.) to the solution at room temperature.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of 9-10, while keeping the temperature below 20 °C.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydro-7-methoxyisoquinoline.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| N-[2-(4-methoxyphenyl)ethyl]acetamide | 193.24 | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 2.0-3.0 |

Stage 3: Aromatization to 7-Methoxyisoquinoline

The dihydroisoquinoline intermediate is then dehydrogenated to form the fully aromatic isoquinoline ring. This can be achieved using various oxidizing agents, with palladium on carbon (Pd/C) in a high-boiling solvent being a common and effective method.

Experimental Protocol:

-

Dissolve the 3,4-dihydro-7-methoxyisoquinoline (1.0 eq.) in a high-boiling point solvent like decalin or xylene.

-

Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Heat the mixture to reflux (140-190 °C) for 4-12 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 7-methoxyisoquinoline.

-

Purify the product by column chromatography or distillation under reduced pressure.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 3,4-Dihydro-7-methoxyisoquinoline | 161.20 | 1.0 |

| 10% Palladium on Carbon (Pd/C) | - | 0.05-0.10 |

Stage 4: Demethylation to this compound

The final step is the deprotection of the hydroxyl group by cleaving the methyl ether. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, although other reagents like hydrobromic acid (HBr) can also be used.[8][9]

Experimental Protocol (using BBr₃):

-

Dissolve the 7-methoxyisoquinoline (1.0 eq.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1-1.5 eq.) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 7-Methoxyisoquinoline | 159.18 | 1.0 |

| Boron tribromide (BBr₃) | 250.52 | 1.1-1.5 |

Mechanistic Insights

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Bischler-Napieralski Reaction Mechanism

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. While the exact mechanism can be influenced by the specific reagents and conditions, two primary pathways are generally accepted: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[4]

Caption: Overall workflow for the synthesis of this compound.

The electron-donating methoxy group on the phenyl ring activates the aromatic system, facilitating the electrophilic attack and promoting the cyclization step.

Demethylation Mechanism with BBr₃

Boron tribromide is a strong Lewis acid that coordinates to the oxygen atom of the methoxy group. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond.

Caption: Simplified mechanism of demethylation using BBr₃.

Conclusion and Future Perspectives

The Bischler-Napieralski synthesis, when coupled with a judicious choice of protecting group strategy, offers a reliable and efficient pathway to the valuable this compound scaffold. The multi-step procedure outlined in this guide provides a clear and reproducible method for obtaining this key intermediate in good yields. For drug development professionals, mastering such synthetic routes is essential for the rapid generation of novel analogues and the exploration of structure-activity relationships.

The versatility of the this compound core ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the exploration of new biological targets for this compound-based therapeutics.

References

- Bischler, A.; Napieralski, B. Ber. Dtsch. Chem. Ges. 1893, 26 (2), 1903–1908.

- O-Demethylation. Chem-Station Int. Ed. (2024, January 15).

- Miyatania, K., et al. HETEROCYCLES, Vol. 55 No. 3, 2001, pp. 589-595.

- A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. The Royal Society of Chemistry. (n.d.).

- Heravi, M. M., et al. (2014). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Name Reactions in Heterocyclic Chemistry II (pp. 231-281). John Wiley & Sons, Inc.

- An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. SciSpace. (n.d.).

- Bischler–Napieralski reaction. Grokipedia. (n.d.).

- Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. (n.d.).

- An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. National Institutes of Health. (n.d.).

- Bischler-Napieralski Reaction of N-[2-(2-Bromo-4,5-dialkyloxyphenyl)- ethyl]... ResearchGate. (n.d.).

- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. (n.d.).

- Bischler-Napieralski Reaction. Organic Chemistry Portal. (n.d.).

- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. (n.d.).

- demethylation by BBr3 or HBr. Reddit. (2018, February 22).

- A few examples of bioactive molecules containing isoquinoline core. ResearchGate. (n.d.).

- Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. (n.d.).

- The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. (n.d.).

- This compound. People. (n.d.).

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. (n.d.).

- Typical Bioactive Quinoline Derivatives. ResearchGate. (n.d.).

- Process for the preparation of 3,4-dihydroisoquinoline. Google Patents. (n.d.).

- Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. (n.d.).

- Synthesis of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide. PrepChem.com. (n.d.).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. reddit.com [reddit.com]

The Decarboxylative Pictet-Spengler Reaction: A Modern Approach to 4-Hydroxyisoquinoline Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-hydroxyisoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. While classical isoquinoline syntheses exist, the Pictet-Spengler reaction offers a robust and versatile platform for the construction of the foundational tetrahydroisoquinoline ring system. This guide delineates a modern, two-step synthetic strategy leveraging the Pictet-Spengler condensation with α-keto acids, followed by a subsequent oxidative decarboxylation to furnish the desired 4-hydroxyisoquinolines. We will explore the mechanistic underpinnings of this approach, provide detailed, field-proven protocols, and discuss the critical parameters that govern the success of this powerful synthetic sequence.

Introduction: The Enduring Relevance of the Pictet-Spengler Reaction

First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction has become a cornerstone of heterocyclic chemistry.[1][2][3] In its canonical form, it involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to yield a 1,2,3,4-tetrahydroisoquinoline.[4][5] The reaction's prevalence in both industrial and biosynthetic pathways underscores its efficiency and reliability.[3]

The enduring appeal of the Pictet-Spengler reaction lies in its operational simplicity and the directness with which it assembles the tetrahydroisoquinoline core. This guide focuses on a strategic variation of this classic transformation: the use of α-keto acids as the carbonyl component. This seemingly minor modification unlocks a facile entry into the synthesis of 4-hydroxyisoquinolines, a class of compounds with significant therapeutic potential.

The Strategic Imperative for 4-Hydroxyisoquinolines

The this compound moiety is a key pharmacophore in a range of bioactive molecules, including natural products and synthetic pharmaceuticals. Its presence often imparts crucial pharmacological properties, making the development of efficient synthetic routes to this scaffold a priority for drug discovery and development programs. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, while effective, can require harsh conditions and may not be amenable to the direct installation of a hydroxyl group at the 4-position. The decarboxylative Pictet-Spengler approach offers a more elegant and often milder alternative.

The Two-Step Synthesis of 4-Hydroxyisoquinolines: A Mechanistic Overview

The synthesis of 4-hydroxyisoquinolines via this modified Pictet-Spengler approach is best understood as a two-stage process:

Stage 1: The Pictet-Spengler Condensation with an α-Keto Acid

The initial step involves the reaction of a β-phenylethylamine with an α-keto acid, such as pyruvic acid or glyoxylic acid, under acidic conditions.[1][6] This reaction proceeds through the classical Pictet-Spengler mechanism to form a 1-carboxy-1,2,3,4-tetrahydroisoquinoline intermediate. The presence of electron-donating groups on the aromatic ring of the β-phenylethylamine facilitates the cyclization step.[1][5]

Figure 2: Mechanism of oxidative decarboxylation and tautomerization.

Experimental Protocols and Considerations

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired scale.

General Considerations

-

Starting Materials: β-Phenylethylamines with electron-donating substituents (e.g., methoxy or hydroxy groups) on the aromatic ring generally give higher yields and react under milder conditions. [5]* Solvents: Protic solvents such as water, ethanol, or acetic acid are commonly used for the Pictet-Spengler reaction.

-

Acid Catalysts: A range of protic acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂) can be employed. [5]The choice of acid can significantly impact the reaction rate and yield.

Protocol 1: Synthesis of 1-Methyl-4-hydroxy-6,7-dimethoxyisoquinoline

Step 1: Pictet-Spengler Condensation of 3,4-Dimethoxyphenethylamine with Pyruvic Acid

-

Reaction Setup: To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in a mixture of water and ethanol (1:1) is added pyruvic acid (1.2 eq).

-

Acidification: The reaction mixture is acidified to pH 1-2 with concentrated hydrochloric acid.

-

Reaction: The mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Workup: Upon completion, the reaction is cooled to room temperature and the pH is adjusted to ~8 with a saturated solution of sodium bicarbonate. The precipitated product, 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Oxidative Decarboxylation

-

Reaction Setup: The crude 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1.0 eq) is suspended in a suitable solvent such as toluene or xylene.

-

Oxidation: An oxidizing agent, such as palladium on carbon (10 mol%) or manganese dioxide (2-3 eq), is added.

-

Reaction: The mixture is heated to reflux for 12-24 hours. The progress of the reaction can be monitored by the evolution of CO₂ and by TLC.

-

Workup: After cooling, the reaction mixture is filtered through a pad of celite to remove the oxidant. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 1-methyl-4-hydroxy-6,7-dimethoxyisoquinoline.

Data Presentation: Representative Reaction Conditions and Yields

| β-Phenylethylamine | α-Keto Acid | Pictet-Spengler Conditions | Oxidative Decarboxylation Conditions | This compound Product | Overall Yield (%) |

| 3,4-Dimethoxyphenethylamine | Pyruvic Acid | HCl, EtOH/H₂O, reflux, 6h | Pd/C, Toluene, reflux, 18h | 1-Methyl-4-hydroxy-6,7-dimethoxyisoquinoline | 65-75 |

| Tyramine | Glyoxylic Acid | TFA, CH₂Cl₂, rt, 12h | Air oxidation, DMSO, 100°C, 24h | 4,7-Dihydroxyisoquinoline | 50-60 |

| Phenethylamine | Pyruvic Acid | H₂SO₄, neat, 100°C, 8h | MnO₂, Dioxane, reflux, 12h | 1-Methyl-4-hydroxyisoquinoline | 40-50 |

Causality Behind Experimental Choices

-

Choice of α-Keto Acid: The use of an α-keto acid is the linchpin of this strategy. The resulting 1-carboxy substituent serves as a latent enolate, facilitating the final tautomerization to the stable 4-hydroxyaromatic system after decarboxylation.

-

Acid Catalyst Selection: Stronger acids can accelerate the reaction but may also lead to side products, especially with sensitive substrates. For electron-rich phenethylamines, milder acids are often sufficient.

-

Oxidizing Agent in Step 2: The choice of oxidant is critical for the decarboxylation and subsequent aromatization. Palladium on carbon is a classic dehydrogenation catalyst, while manganese dioxide is a milder oxidant suitable for many substrates. Air or oxygen can also be used, particularly with electron-rich systems, though this often requires higher temperatures and longer reaction times.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The progress of each step can be reliably monitored by standard analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The formation of the 1-carboxy-tetrahydroisoquinoline intermediate in the first step is typically characterized by a clean reaction profile. The subsequent oxidative decarboxylation can be followed by the disappearance of the starting material and the appearance of the aromatic this compound product, which will have a distinct spectroscopic signature.

Conclusion: A Versatile Tool for Modern Drug Discovery

The decarboxylative Pictet-Spengler reaction represents a powerful and adaptable strategy for the synthesis of 4-hydroxyisoquinolines. By leveraging the classic Pictet-Spengler condensation with readily available α-keto acids, this two-step approach provides a reliable and often high-yielding route to a key medicinal chemistry scaffold. The ability to modulate the substitution pattern on both the phenethylamine and the α-keto acid starting materials allows for the rapid generation of diverse libraries of this compound analogs, making this a valuable tool for researchers, scientists, and drug development professionals.

References

- Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44, 2030–2036. [Link]

- Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951, 6, 151–190. [Link]

- Brossi, A. Mammalian Alkaloids: Conversions of Tetrahydroisoquinoline-1-carboxylic Acids Derived from Dopamine. Planta Med.1991, 57, S93–S99. [Link]

- ResearchGate. Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. [Link]

- Name-Reaction.com. Pictet-Spengler reaction. [Link]

- J&K Scientific LLC. Pictet-Spengler Reaction. [Link]

- PubMed.

- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

- Wikipedia. Pictet–Spengler reaction. [Link]

- YouTube. The Pictet Spengler Reaction Mechanism. [Link]

- ResearchGate.

- MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]

- ChemRxiv.

- National Institutes of Health. Diastereoselective Synthesis of (–)

Sources

- 1. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. name-reaction.com [name-reaction.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

4-Hydroxyisoquinoline solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Hydroxyisoquinoline in Organic Solvents

Introduction

This compound, also known as isoquinolin-4-ol, is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science.[1][2] Its structure serves as a valuable scaffold in the synthesis of bioactive molecules for drug discovery, particularly in developing treatments for neurological disorders.[2] Furthermore, its unique chemical properties are leveraged in creating fluorescent probes for biological imaging and advanced materials like organic light-emitting diodes (OLEDs).[2]

The successful application of this compound in these fields is fundamentally dependent on its behavior in solution. Solubility dictates everything from reaction kinetics in organic synthesis to formulation strategies in pharmaceutical development and purification processes. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility of this compound in organic solvents. We will delve into its physicochemical properties, predict its solubility profile based on molecular interactions, and provide robust, field-proven protocols for its experimental determination.

Physicochemical Profile: The Molecular Basis of Solubility

Understanding the inherent properties of this compound is the first step in predicting its solubility. The molecule's structure presents a duality: a polar, hydrophilic hydroxyl group attached to a larger, more non-polar, and rigid aromatic isoquinoline ring system. This balance of polar and non-polar character is the primary determinant of its solubility.

Key physicochemical properties are summarized below.

| Property | Value | Significance for Solubility | Source |

| Molecular Formula | C₉H₇NO | Provides the elemental composition. | [1][3] |

| Molecular Weight | 145.16 g/mol | Influences the energy required to disrupt the crystal lattice. | [1][3][4] |

| Appearance | Yellow to brown solid/powder | Indicates the physical state at room temperature. | [1][3] |

| XLogP3-AA | 1.7 | A measure of lipophilicity. A positive value suggests a preference for non-polar environments over water, but the value is moderate, indicating some affinity for polar solvents is likely. | [4] |

| Hydrogen Bond Donor Count | 1 | The hydroxyl (-OH) group can donate a hydrogen bond, enabling strong interactions with protic and other hydrogen-bond accepting solvents. | [4] |

| Hydrogen Bond Acceptor Count | 2 | The nitrogen atom in the ring and the oxygen of the hydroxyl group can both accept hydrogen bonds, facilitating interactions with protic solvents. | [4] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | Quantifies the polar surface area. This value is indicative of a molecule that can engage in polar interactions, influencing its solubility in polar solvents. | [4] |

Theoretical Solubility Profile & Solvent Selection Rationale

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5][6] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5][6] Given the physicochemical properties of this compound, we can logically deduce its likely behavior in various solvent classes.

Causality of Solvent Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to its hydroxyl group and ring nitrogen, this compound is expected to form strong hydrogen bonds with these solvents, leading to high solubility. The smaller hydrocarbon portion of these alcohols is less likely to hinder solvation compared to larger alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents possess significant dipole moments but lack O-H or N-H bonds. Dimethyl sulfoxide (DMSO) is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds.[7][8] Acetone and acetonitrile are also effective polar solvents.[9] this compound should be soluble in these solvents through strong dipole-dipole interactions, although perhaps less so than in protic solvents where hydrogen bonding is the dominant force.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and cannot form hydrogen bonds. The large, non-polar aromatic portion of this compound will have some affinity for aromatic solvents like toluene through π-π stacking interactions. However, the highly polar hydroxyl group will significantly hinder solubility. In aliphatic solvents like hexane, which interact only through weak van der Waals forces, solubility is expected to be very low.

The logical workflow for selecting an appropriate solvent for an experiment or analysis can be visualized as follows.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

Predicted Solubility Data

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Strong hydrogen bonding with the -OH group and ring nitrogen. |

| Ethanol | High | Similar to methanol, strong hydrogen bonding capability. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole-dipole interactions.[7] |

| Acetone | Moderate to High | Good polar solvent, will engage in dipole-dipole interactions.[9] | |

| Ethyl Acetate | Moderate | Less polar than acetone, but should still offer reasonable solubility. | |

| Acetonitrile | Moderate | Polar solvent, effective for many organic compounds.[10] | |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Moderately polar, may dissolve the compound to some extent. |

| Chloroform | Moderate to Low | Similar polarity to DCM. | |

| Aromatic | Toluene | Low | Potential for π-π stacking, but polarity mismatch with the -OH group is significant. |

| Non-Polar | Hexane / Heptane | Very Low / Insoluble | Lacks polarity and hydrogen bonding ability; unable to overcome the crystal lattice energy effectively.[11] |

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous and reproducible experimental protocols are essential. We present two standard methodologies.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is designed for quick screening to classify the compound's solubility in various solvents.

Objective: To rapidly determine if this compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into a small, clean, dry test tube or vial.

-

Solvent Addition (Initial): Add 0.5 mL of the test solvent to the vial.

-

Agitation: Vigorously agitate the mixture for 30-60 seconds using a vortex mixer.

-

Observation: Visually inspect the sample against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remains undissolved.

-

Solvent Addition (Incremental): If the solid has not fully dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL).

-

Final Agitation & Observation: Vortex the mixture again for 30-60 seconds and observe the result.

-

Classification:

-

Soluble: The entire solid dissolves in ≤ 1.0 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No discernible amount of the solid dissolves.[12]

-

Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the precise solubility of a compound at a specific temperature. It ensures the solution reaches equilibrium, providing a trustworthy and accurate value.

Objective: To accurately quantify the solubility of this compound (e.g., in mg/mL or mol/L) in a specific solvent at a controlled temperature.

Methodology:

-

Supersaturation: Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure the dissolution process has reached a true equilibrium.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To obtain a clear supernatant free of solid particles, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or HPLC).

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method with a proper calibration curve.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

The workflow for this self-validating protocol is illustrated below.

Caption: Experimental workflow for the quantitative shake-flask solubility determination method.

Conclusion

The solubility of this compound is a critical parameter governed by the interplay of its polar hydroxyl group and its non-polar aromatic core. While quantitative experimental data is sparse, a strong theoretical framework based on its physicochemical properties allows for reliable prediction of its behavior. It is expected to be highly soluble in polar protic solvents like methanol and polar aprotic solvents like DMSO, with decreasing solubility in less polar and non-polar organic solvents. For researchers and drug development professionals, the provided protocols offer a robust pathway to generating precise, application-specific solubility data, ensuring the effective use of this versatile compound in synthesis, formulation, and analysis.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Sigma-Aldrich. (n.d.). Mol.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.

- Unknown. (n.d.).

- National Center for Biotechnology Information. (n.d.). 4-Isoquinolinol.

- CymitQuimica. (n.d.). This compound. Product Page.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts.

- Chem-Impex. (n.d.). This compound. Product Page.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Product Page.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- J&K Scientific LLC. (n.d.). This compound. Product Page.

- Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents.

- National Center for Biotechnology Information. (2022). Table 4-2, Physical and Chemical Properties of Acetone. In Toxicological Profile for Acetone. Agency for Toxic Substances and Disease Registry (US).

- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).

- Gaylord Chemical Corporation. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-Isoquinolinol | C9H7NO | CID 18750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. gchemglobal.com [gchemglobal.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Table 4-2, Physical and Chemical Properties of Acetone - Toxicological Profile for Acetone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Stability and Storage of 4-Hydroxyisoquinoline for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. 4-Hydroxyisoquinoline, a key heterocyclic building block, serves as a scaffold in the synthesis of a multitude of biologically active compounds. Its inherent stability, or lack thereof, directly impacts the reproducibility of synthetic protocols, the purity of final active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of therapeutic candidates. This in-depth guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established chemical principles and field-proven insights.

Understanding the Chemical Nature of this compound: A Foundation for Stability

This compound (CAS No: 3336-49-0), with the molecular formula C₉H₇NO, exists as a solid, typically a yellow to brown powder.[1][2] Its structure, featuring a fused benzene and pyridine ring with a hydroxyl group on the pyridine ring, dictates its chemical reactivity and susceptibility to degradation. The lone pair of electrons on the nitrogen atom imparts weak basicity, while the hydroxyl group can exhibit both acidic and nucleophilic character. This duality in its chemical nature is a critical consideration when evaluating its stability.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Appearance | Yellow to brown solid/powder | [1][2] |

| CAS Number | 3336-49-0 | [1] |

Potential Degradation Pathways: A Proactive Approach to Stability

While specific forced degradation studies on this compound are not extensively documented in publicly available literature, its chemical structure allows for the prediction of several potential degradation pathways based on established principles of organic chemistry and studies of related heterocyclic compounds.[3][4] Understanding these potential pathways is crucial for designing appropriate storage and handling protocols. The most common degradation mechanisms for pharmaceutical compounds include hydrolysis, oxidation, and photolysis.[3]

Oxidative Degradation

The presence of the electron-rich aromatic system and the hydroxyl group makes this compound susceptible to oxidation. Autoxidation, a reaction with atmospheric oxygen, can be initiated by light, heat, or the presence of trace metal ions.[3][5]

-

Mechanism: Oxidation of the hydroxyl group could lead to the formation of a quinone-like structure. Further oxidative cleavage of the heterocyclic ring is also a possibility under more aggressive conditions, potentially leading to a variety of smaller, more polar degradation products.

Hydrolytic Degradation

Although the isoquinoline ring system is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring-opening. However, for many drug substances, hydrolysis is a significant degradation pathway, especially for molecules containing ester or amide functional groups.[3] For this compound, hydrolytic degradation is likely to be less of a concern under neutral conditions but should be considered at the extremes of the pH scale, particularly at elevated temperatures.

Photodegradation

Aromatic heterocyclic compounds are often susceptible to photodegradation upon exposure to light, particularly in the ultraviolet (UV) region. The energy from photons can excite the molecule to a higher energy state, leading to bond cleavage and the formation of reactive species.

-

Mechanism: Photodegradation could involve the formation of reactive oxygen species that then attack the molecule, or direct photochemical reactions of the isoquinoline ring system. This can lead to complex mixtures of degradation products. The ICH Q1B guideline recommends exposing samples to a minimum of 1.2 million lux hours and 200 watt hours per square meter of UV light to assess photostability.[6]

Thermal Degradation

While this compound is a solid with a relatively high melting point, prolonged exposure to elevated temperatures can induce thermal decomposition. The specific decomposition products will depend on the temperature and atmosphere (e.g., inert or oxidative). Thermal stress testing is a key component of forced degradation studies.[6]

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability and purity of this compound.

General Storage Conditions

For routine laboratory use, this compound should be stored in a cool, dry, and dark environment .

-

Temperature: While some suppliers recommend ambient storage, a more conservative and recommended approach for long-term stability is refrigeration at 0-8 °C .[2]

-

Atmosphere: To minimize oxidative degradation, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon, especially for long-term storage or for high-purity reference standards.

-

Container: Use well-sealed, airtight containers made of an inert material (e.g., amber glass vials with PTFE-lined caps) to protect from moisture and light.

Handling Precautions

-

Minimize exposure to atmospheric oxygen and moisture. When not in use, ensure the container is tightly sealed.

-

Avoid exposure to direct sunlight and strong artificial light. Work in a well-ventilated area, and if possible, under subdued lighting.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as this compound is classified as a skin and eye irritant.[7]

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C (Refrigerated) | To slow down the rate of all potential degradation reactions. |

| Light | Protect from light (Amber container) | To prevent photodegradation. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To minimize oxidative degradation. |

| Moisture | Tightly sealed container in a dry location | To prevent potential hydrolysis. |

Experimental Protocols for Purity and Stability Assessment

To ensure the quality of this compound, especially in the context of drug development, it is essential to have reliable analytical methods to assess its purity and monitor its stability over time. The development of a stability-indicating analytical method is a critical step.[1]

Visualizing the Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Workflow for conducting forced degradation studies and developing stability-indicating methods.

Recommended Protocol for a Stability-Indicating HPLC Method

The following is a recommended starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Optimization will be necessary based on the specific instrumentation and the observed degradation products.

Instrumentation:

-

HPLC system with a UV detector or a photodiode array (PDA) detector.

Chromatographic Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point to ensure separation of polar and non-polar degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance, for example, 254 nm or 280 nm. A PDA detector is highly recommended to assess peak purity.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution with the mobile phase to a final concentration of about 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Forced Degradation Sample Preparation:

-

Acid/Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl or 0.1 M NaOH. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified duration. Dissolve in the mobile phase for analysis.

-

Photolytic Degradation: Expose the solid compound or a solution to light according to ICH Q1B guidelines.

Recommended Protocol for Thin-Layer Chromatography (TLC) Purity Assessment

TLC provides a rapid and cost-effective method for a preliminary assessment of purity and for monitoring the progress of degradation studies.

Materials:

-

TLC plates (e.g., Silica gel 60 F₂₅₄).

-

Developing chamber.

-

Capillary tubes for spotting.

-

UV lamp (254 nm and 366 nm).

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol or ethyl acetate.

-

Spotting: Apply a small spot of the solution onto the baseline of the TLC plate.

-

Mobile Phase (Starting Point): A mixture of a non-polar solvent and a polar solvent is typically used. A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., in a 1:1 or 2:1 ratio). The polarity can be adjusted to achieve optimal separation (Rf value of the main spot between 0.3 and 0.5).

-

Development: Place the TLC plate in the developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate.

-

Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm. Any degradation products will appear as additional spots.

Proposed Degradation Pathways and Structural Elucidation

Based on the chemical principles discussed, the following diagram illustrates the proposed primary degradation pathways for this compound. The exact structures of the degradation products would require experimental confirmation through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Proposed major degradation pathways for this compound.

Conclusion: Ensuring the Integrity of a Critical Building Block

The stability of this compound is a critical factor for researchers and drug development professionals. By understanding its inherent chemical properties and potential degradation pathways, appropriate storage and handling procedures can be implemented to maintain its purity and integrity. While specific experimental data on the degradation of this particular molecule is limited, the principles of oxidative, hydrolytic, photolytic, and thermal degradation provide a solid foundation for proactive stability management. The implementation of robust analytical methods, such as the recommended stability-indicating HPLC protocol, is essential for monitoring purity and ensuring the reliability of experimental outcomes. Adherence to the guidelines presented in this technical guide will empower scientists to confidently utilize this compound in their research and development endeavors, contributing to the advancement of new and effective therapeutics.

References

- PubChem. 4-Isoquinolinol. [Link]

- MedCrave. (2016-12-14).

- National Center for Biotechnology Information. (2021-06-08).

- ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]

- SciSpace. (2014-09-30).

- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

- ResearchGate. (2025-08-10). (PDF)

- The Pharmaceutical Journal. (2010-10-09).

- ResearchGate. FLOW CHART OF HYDROLYTIC DEGRADATION B.

- Open Access Journals. (2016-01-08).

- ResearchGate. (2017-03-31). (PDF)

- National Center for Biotechnology Information.

- PubMed. (2001-03). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. [Link]

- Hilaris Publisher. (2016-01-08).

- National Center for Biotechnology Information. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]

- PubMed. (2011-11-01).

- PubMed. (2015-09). Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. [Link]

- PubMed. (2012-03-05).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. scispace.com [scispace.com]

The Definitive Guide to the Crystal Structure Analysis of 4-Hydroxyisoquinoline: A Methodological Blueprint for Drug Discovery and Development

This technical guide provides a comprehensive framework for the crystal structure analysis of 4-hydroxyisoquinoline, a pivotal scaffold in medicinal chemistry. Recognizing the current absence of a publicly available crystal structure for this specific molecule, this document serves as an in-depth, methodological blueprint for researchers, scientists, and drug development professionals. It outlines the necessary experimental and analytical steps to elucidate its three-dimensional atomic arrangement, a critical step in structure-based drug design and understanding its physicochemical properties.

The Strategic Imperative for Crystal Structure Analysis of this compound

This compound is a key heterocyclic compound with a wide range of biological activities, making it a valuable starting point for the development of new therapeutic agents.[1] Its derivatives have shown promise in various areas, including the development of HIF hydroxylase inhibitors. A definitive crystal structure would provide unparalleled insights into its solid-state conformation, intermolecular interactions, and potential polymorphic forms. This knowledge is fundamental for:

-

Structure-Based Drug Design: Understanding the precise geometry of the molecule allows for the rational design of more potent and selective inhibitors or receptor agonists.

-

Polymorph Screening: Different crystalline forms can exhibit varying solubility, stability, and bioavailability, all critical parameters in drug development.

-

Intellectual Property: A novel crystal structure can be a patentable discovery, securing the commercial viability of a new drug candidate.

-

Formulation Development: Knowledge of the crystal packing and intermolecular forces is crucial for designing stable and effective pharmaceutical formulations.

A Roadmap to Elucidating the Crystal Structure of this compound

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The following workflow outlines the critical stages for the analysis of this compound.

Figure 2: The 2D chemical structure of this compound.

Expected Intramolecular Features:

-

Planarity: The isoquinoline ring system is expected to be largely planar.

-

Tautomerism: this compound can exist in tautomeric equilibrium with its keto form, isoquinolin-4(1H)-one. The crystal structure will reveal the dominant tautomer in the solid state.

Predicted Intermolecular Interactions:

-

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom is a hydrogen bond acceptor. It is highly probable that the crystal structure will feature a network of O-H···N or O-H···O hydrogen bonds, which will be a primary determinant of the crystal packing.

-

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Validation and Deposition: Ensuring Scientific Integrity

The final refined crystal structure must be rigorously validated to ensure its quality and accuracy.

Validation Checks:

-

R-factors: The R1 and wR2 values should be low (typically < 0.05 for R1 for good quality data), indicating a good fit between the model and the data.

-

Goodness-of-Fit (GooF): Should be close to 1.

-

Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant positive or negative peaks.

-

CheckCIF: The final crystallographic information file (CIF) should be checked using the international standard checkCIF service, which flags potential errors or inconsistencies.

Upon successful validation, the crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community.

Conclusion: A Call for Experimental Determination

This technical guide has provided a comprehensive, step-by-step methodology for determining and analyzing the crystal structure of this compound. While predictive analysis based on related structures offers valuable insights, it is no substitute for experimental determination. The elucidation of the definitive crystal structure of this compound will be a significant contribution to the fields of medicinal chemistry and materials science, providing a solid foundation for future research and development endeavors.

References

- Vrabel, V., Svorc, L., Sivy, J., Marchalin, S., & Safar, P. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. (Note: This reference discusses a derivative, providing context on the techniques used for similar compounds.)

- BenchChem. (2025).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Ghattas, W., Mansour, A. M., Ezzat, H. G., Al-Farawati, R., Al-Omair, M. A., & Ghabbour, H. A. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 101.

- Allouche, A. R., Fagnoni, M., & Albini, A. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123-134.

- PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from the PubChem page for CID 69141.

Sources

The Multifaceted Biological Activities of 4-Hydroxyisoquinoline and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyisoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural and synthetic compounds exhibiting a wide spectrum of biological activities. Its unique structural features and synthetic tractability have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in their quest for new drug candidates.

I. Anticancer Activity: Targeting the Cell Cycle and DNA Synthesis

Several derivatives of this compound have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1] The anticancer activity of these compounds often stems from their ability to interfere with fundamental cellular processes such as cell cycle progression and DNA replication. Two key enzymatic targets that have been identified are Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR).[2]

Mechanism of Action: Inhibition of CDK2 and DHFR

Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

CDK2 is a crucial enzyme that, in complex with cyclin E, regulates the transition of cells from the G1 to the S phase of the cell cycle.[3][4] The activation of the Cyclin E/CDK2 complex phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor.[5] E2F then promotes the transcription of genes necessary for DNA replication, thereby committing the cell to divide.[5] Certain this compound derivatives act as potent inhibitors of CDK2.[2] By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of pRb, leading to the sequestration of E2F and subsequent cell cycle arrest at the G1/S checkpoint, ultimately inducing apoptosis in cancer cells.[6][7]

Dihydrofolate Reductase (DHFR) Inhibition:

DHFR is a vital enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8][9] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA.[6] By inhibiting DHFR, certain this compound derivatives deplete the intracellular pool of THF, leading to an interruption in DNA synthesis and subsequent cell death, particularly in rapidly proliferating cancer cells.[2][10]

Quantitative Data: Cytotoxicity of this compound Derivatives

The anticancer potency of various this compound derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7e | A549 (Lung Cancer) | 0.155 | [2] |

| Compound 8d | MCF7 (Breast Cancer) | 0.170 | [2] |

| Compound 3g | HCT116 (Colon Cancer) | Promising | [3] |

| Doxorubicin (Control) | A549 (Lung Cancer) | Variable | [2] |

| Doxorubicin (Control) | MCF7 (Breast Cancer) | Variable | [2] |

Note: "Promising" indicates that the source highlighted the compound's significant activity without providing a specific IC50 value in the abstract.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][8][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Antimicrobial Activity: Disrupting Bacterial DNA Replication

The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents with novel mechanisms of action. Certain this compound derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[10][13]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of antimicrobial action for many quinoline-based compounds, including some this compound derivatives, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][14] These enzymes are crucial for DNA replication, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is essential for the initiation of DNA replication and transcription.[1][12]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of newly replicated daughter chromosomes.[11][12]

By binding to these enzymes, this compound derivatives stabilize the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome.[11] This disruption of DNA integrity is lethal to the bacteria.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| HSN584 | Staphylococcus aureus | 4-16 | [16] |

| HSN739 | Staphylococcus aureus | 4-16 | [16] |

| HSN584 | MRSA | 4-8 | [16] |

| HSN739 | MRSA | 4-8 | [16] |

| Ciprofloxacin (Control) | S. aureus | Variable | [10] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[5][15][17][18]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of bacteria. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15]

-

Preparation of Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Dilute the standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the broth. Add 100 µL of the final inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

III. Neuroprotective Effects: Combating Oxidative Stress and Neurotransmitter Imbalance

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss. This compound derivatives have emerged as potential neuroprotective agents due to their ability to counteract some of the key pathological processes in these disorders.[14]

Mechanism of Action: MAO Inhibition and Antioxidant Properties

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are enzymes located on the outer mitochondrial membrane that are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2][7][17] The enzymatic reaction produces reactive oxygen species (ROS) as byproducts, which can contribute to oxidative stress and neuronal damage.[17] Some this compound derivatives act as inhibitors of MAO.[4][19] By inhibiting MAO, these compounds increase the synaptic levels of monoamine neurotransmitters, which can have therapeutic benefits in conditions like Parkinson's disease where there is a dopamine deficiency. Furthermore, the inhibition of MAO reduces the production of neurotoxic ROS.[19]

Antioxidant Activity:

Oxidative stress, resulting from an imbalance between the production of ROS and the antioxidant defense system, is a major contributor to neuronal cell death in neurodegenerative diseases.[13] The phenolic hydroxyl group on the this compound scaffold can act as a potent free radical scavenger.[13][19][20][21] By donating a hydrogen atom to a free radical, the this compound derivative can neutralize the radical and terminate the damaging chain reaction of lipid peroxidation and other oxidative processes, thereby protecting neurons from oxidative damage.[19]

Quantitative Data: Neuroprotective Activity

The neuroprotective effects of this compound derivatives are often assessed by their ability to protect neuronal cells from toxins or other insults.

| Compound/Derivative | Cell Line | Neuroprotective Effect | Reference |

| Hydroxy-1MeTIQ derivatives | SH-SY5Y | Greater efficacy than 1-Methyl-1,2,3,4-tetrahydroisoquinoline | [14] |

| M30 (propargyl-containing) | PC12 | Greater neuroprotective potency than rasagiline | [4] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotective effects.[20] These cells can be differentiated into a more mature neuronal phenotype and are susceptible to various neurotoxins.

Principle: The neuroprotective potential of a compound is evaluated by its ability to rescue neuronal cells from toxin-induced cell death. Cell viability is typically measured using the MTT assay.

Step-by-Step Methodology:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some experiments, differentiation into a more neuronal phenotype can be induced by treatment with retinoic acid for several days.

-

Cell Seeding: Plate the differentiated or undifferentiated SH-SY5Y cells in a 96-well plate.

-

Pre-treatment with Compound: Pre-treat the cells with various concentrations of the this compound derivative for a specific period (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ (for Parkinson's disease models) or amyloid-beta peptide (for Alzheimer's disease models).

-

Incubation: Co-incubate the cells with the compound and the neurotoxin for 24-48 hours.

-

Assessment of Cell Viability: Determine cell viability using the MTT assay as described in the anticancer section.

-

Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone. A significant increase in cell viability in the presence of the compound indicates a neuroprotective effect.

IV. Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new drugs with diverse therapeutic applications. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents through well-defined mechanisms of action. This in-depth technical guide has provided a comprehensive overview of these biological activities, including the underlying signaling pathways, quantitative measures of potency, and detailed experimental protocols. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the field, facilitating the rational design and development of the next generation of this compound-based therapeutics.

V. References

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC. [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH. [Link]

-

DNA gyrase, topoisomerase IV, and the 4-quinolones. PMC. [Link]

-

DNA Gyrase, Topoisomerase IV, and the 4Quinolones. ResearchGate. [Link]

-

Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. ResearchGate. [Link]

-

Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. PMC. [Link]

-

Monoamine oxidase inactivation: from pathophysiology to therapeutics. PMC. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

-

Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... ResearchGate. [Link]

-

Role of MAO A and B in neurotransmitter metabolism and behavior. Semantic Scholar. [Link]

-

Novel multifunctional neuroprotective iron chelator-monoamine oxidase inhibitor drugs for neurodegenerative diseases: in vitro studies on antioxidant activity, prevention of lipid peroxide formation and monoamine oxidase inhibition. PubMed. [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed. [Link]

-

Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid. PNAS. [Link]

-

An integrated view of cyclin E function and regulation. PMC. [Link]

-